molecular formula C13H13N3O4S B2997485 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-2-carboxamide CAS No. 2034545-09-8

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-2-carboxamide

Cat. No. B2997485
M. Wt: 307.32
InChI Key: AAZGHKFUUCHNJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a benzothiadiazole ring, which is a heterocyclic compound containing sulfur and nitrogen atoms, and a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom .


Physical And Chemical Properties Analysis

This compound is known for its unique physical and chemical properties. It is efficient over a large range of polymers and small molecule derivatives, commercially available, soluble in established processing solvents and generally considered to be air stable .

Scientific Research Applications

Synthesis and Reactivity

The compound is related to furan-carboxamide derivatives, which have been explored for their synthetic and reactive properties. For example, Aleksandrov and El’chaninov (2017) synthesized N-(1-Naphthyl)furan-2-carboxamide and further processed it through various chemical reactions to obtain derivatives with potential for electrophilic substitution reactions such as nitration, bromination, formylation, and acylation (Aleksandrov & El’chaninov, 2017). Similarly, El-Essawy and Rady (2011) explored the synthesis of N-alkylated heterocyclic compounds based on a furan-2-ylmethylidene precursor, leading to various cyclic derivatives through condensation and cyclization reactions (El-Essawy & Rady, 2011).

Biological Applications

Furan-carboxamide derivatives also show potential in biological applications. For instance, Yongshi et al. (2017) reported the synthesis of a novel series of furan-carboxamide derivatives that were potent inhibitors of the influenza A H5N1 virus, highlighting their potential as antiviral agents (Yongshi et al., 2017). Furthermore, Çakmak et al. (2022) synthesized a thiazole-based heterocyclic amide and investigated its antimicrobial activity, demonstrating its potential for pharmacological and medical applications due to its good activity against a range of microorganisms (Çakmak et al., 2022).

Material Science Applications

In material science, the incorporation of furan-carboxamide derivatives into polymers has been investigated. Wilsens et al. (2014) addressed the synthesis of novel poly(ester amide)s containing furan dicarboxylic acid derivatives, which involved the use of a furan-carboxamide model compound. The study explored the properties of these polymers, such as thermal stability and molecular interactions, indicating their potential use in advanced material applications (Wilsens et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound are not detailed in the available resources. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

properties

IUPAC Name

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c1-15-10-6-5-9(8-11(10)16(2)21(15,18)19)14-13(17)12-4-3-7-20-12/h3-8H,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZGHKFUUCHNJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CO3)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-2-carboxamide

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